molecular formula C12H11N3OS B13148651 6-Phenyl-4-[(prop-2-en-1-yl)sulfanyl]-1,3,5-triazin-2(1H)-one CAS No. 652154-75-1

6-Phenyl-4-[(prop-2-en-1-yl)sulfanyl]-1,3,5-triazin-2(1H)-one

Cat. No.: B13148651
CAS No.: 652154-75-1
M. Wt: 245.30 g/mol
InChI Key: LASVLTXNRGTFNO-UHFFFAOYSA-N
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Description

6-(Allylthio)-4-phenyl-1,3,5-triazin-2(1H)-one is a heterocyclic compound that features a triazine ring substituted with allylthio and phenyl groups

Preparation Methods

The synthesis of 6-(Allylthio)-4-phenyl-1,3,5-triazin-2(1H)-one typically involves the reaction of 4-phenyl-1,3,5-triazin-2(1H)-one with allylthiol in the presence of a base. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or acetonitrile. Industrial production methods may involve optimization of these conditions to increase yield and purity.

Chemical Reactions Analysis

6-(Allylthio)-4-phenyl-1,3,5-triazin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the allylthio group.

    Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-(Allylthio)-4-phenyl-1,3,5-triazin-2(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(Allylthio)-4-phenyl-1,3,5-triazin-2(1H)-one involves its interaction with specific molecular targets. The allylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. The phenyl group may also contribute to the compound’s binding affinity to various receptors or enzymes.

Comparison with Similar Compounds

Similar compounds to 6-(Allylthio)-4-phenyl-1,3,5-triazin-2(1H)-one include:

Properties

CAS No.

652154-75-1

Molecular Formula

C12H11N3OS

Molecular Weight

245.30 g/mol

IUPAC Name

6-phenyl-4-prop-2-enylsulfanyl-1H-1,3,5-triazin-2-one

InChI

InChI=1S/C12H11N3OS/c1-2-8-17-12-14-10(13-11(16)15-12)9-6-4-3-5-7-9/h2-7H,1,8H2,(H,13,14,15,16)

InChI Key

LASVLTXNRGTFNO-UHFFFAOYSA-N

Canonical SMILES

C=CCSC1=NC(=O)NC(=N1)C2=CC=CC=C2

Origin of Product

United States

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